molecular formula C14H22BrNO B1334116 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide CAS No. 187663-88-3

4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide

Cat. No.: B1334116
CAS No.: 187663-88-3
M. Wt: 300.23 g/mol
InChI Key: ZBQQRPFYLMVOQH-UHFFFAOYSA-N
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Description

4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide is a brominated aromatic compound featuring a diisopropylamino-ethoxy substituent. This structure combines a bromophenyl core with a tertiary amine side chain, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO/c1-11(2)16(12(3)4)9-10-17-14-7-5-13(15)6-8-14/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQQRPFYLMVOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC1=CC=C(C=C1)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374299
Record name 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187663-88-3
Record name 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

a) 4-[2-(Di-n-propylamino)ethyl]indole ()
  • Core Structure : Indole vs. bromophenyl.
  • Substituents: A di-n-propylaminoethyl group vs. diisopropylamino-ethoxy.
  • Pharmacokinetics: The hydroxy derivative of 4-[2-(di-n-propylamino)ethyl]indole exhibits a rapid pharmacological onset (<5 minutes) compared to its non-oxygenated congener (20-minute lag time). This suggests that oxygenation (e.g., ethoxy in the target compound) may enhance bioavailability or metabolic activation .
b) 6-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-... ()
  • Reactivity : The bromoethoxy group in this compound facilitates nucleophilic substitution reactions, similar to the target compound. However, the presence of fluorine substituents and a complex carboxamide backbone alters electronic properties and synthetic pathways .
  • Synthetic Utility : Both compounds serve as intermediates, but the target compound’s simpler structure may offer advantages in scalability.
c) Imeglimin Derivatives ()
  • Binding Interactions: Triazine derivatives (e.g., compound A in ) show hydrogen bonding with residues like His356 and Pro325, with binding energies of ~2.77 kCal/mol. While structurally distinct, the diisopropylamino-ethoxy group in the target compound may similarly engage in hydrophobic or hydrogen-bonding interactions, depending on the target protein .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Binding Energy (kCal/mol) Pharmacological Onset
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide Bromophenyl Diisopropylamino-ethoxy ~300 (estimated) N/A Not reported
4-[2-(Di-n-propylamino)ethyl]indole () Indole Di-n-propylaminoethyl ~260 N/A <5 minutes
Imeglimin Derivative A () Triazine Dichloro, trimethyl ~230 2.77 N/A
2-Bromo-N-[4-nitro-2-(phenyl-Br)acetamide () Bromoacetamide Nitrophenyl, bromo ~350 N/A N/A

Research Implications and Gaps

  • Pharmacological Potential: While highlights the importance of oxygenation in pharmacokinetics, the target compound’s ethoxy group warrants in vivo studies to assess its metabolic profile.
  • Synthetic Optimization : ’s use of tetrabutylammonium iodide as a catalyst could be adapted to improve yields in synthesizing the target compound .

Biological Activity

4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide (CAS No. 187663-88-3) is a synthetic organic compound characterized by a phenyl ring substituted with a bromine atom and an ethoxy group linked to a diisopropylamino moiety. Its unique structural features confer specific chemical and biological properties, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H20BrN2O\text{C}_{14}\text{H}_{20}\text{BrN}_2\text{O}

Structural Features

  • Phenyl Ring : Provides stability and hydrophobic interactions.
  • Bromine Atom : Enhances reactivity and biological activity.
  • Ethoxy Group : Increases solubility in organic solvents.
  • Diisopropylamino Moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Cellular Signaling : It has been shown to modulate intracellular signaling pathways that regulate cell proliferation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed following administration, with significant distribution to various tissues, including the brain. The compound exhibits a moderate half-life, suggesting potential for sustained biological effects.

Anticancer Activity

A study investigated the anticancer properties of this compound in various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against human cancer cells, with an IC50 value ranging from 10 to 30 µM depending on the cell line tested. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)25Cell cycle arrest
A549 (Lung)20ROS generation leading to apoptosis

Neuroprotective Effects

In another study focusing on neuroprotection, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. The compound reduced reactive oxygen species (ROS) levels and enhanced cell viability in neuronal cultures exposed to oxidative stress.

Applications in Pharmaceutical Development

Due to its unique properties, this compound is being explored as a potential lead compound in drug development for various therapeutic areas, including:

  • Cancer Therapy : As a chemotherapeutic agent targeting specific cancer types.
  • Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to neuroprotective effects.
  • Antimicrobial Agents : Investigated for its efficacy against resistant bacterial strains.

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